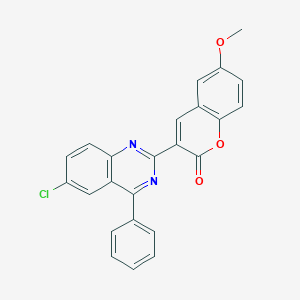
1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine and fluorine atoms, a cyclopropane carbonyl group, and a piperazine moiety
Métodos De Preparación
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-fluoropyridine, which is then subjected to various chemical transformations to introduce the cyclopropanecarbonyl and piperazine groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(5-Chloro-3-fluoropyridin-2-yl)-4-cyclopropanecarbonylpiperazine can be compared with other similar compounds, such as:
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: This compound has a similar pyridine ring but differs in the functional groups attached, leading to different chemical properties and applications.
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone: Another related compound with a ketone group instead of the cyclopropanecarbonyl and piperazine groups, used in different synthetic and research contexts
Propiedades
Fórmula molecular |
C13H15ClFN3O |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C13H15ClFN3O/c14-10-7-11(15)12(16-8-10)17-3-5-18(6-4-17)13(19)9-1-2-9/h7-9H,1-6H2 |
Clave InChI |
YXOAUZPSZBWDNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12270329.png)
![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12270331.png)
![3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12270339.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12270354.png)
![3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12270362.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12270368.png)
![1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine](/img/structure/B12270370.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12270380.png)
![4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270385.png)
![2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12270390.png)
![2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B12270395.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B12270415.png)
![6-{Methyl[2-(pyridin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B12270419.png)
